molecular formula C10H11Cl2NO2 B161378 1-(2,4-Dichlorophenyl)propan-2-yl carbamate CAS No. 10156-28-2

1-(2,4-Dichlorophenyl)propan-2-yl carbamate

Cat. No. B161378
CAS RN: 10156-28-2
M. Wt: 248.1 g/mol
InChI Key: RZEBAIJIWIUHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)propan-2-yl carbamate, also known as clopidol, is a chemical compound that belongs to the carbamate family. It is widely used in poultry farming as an anticoccidial drug to prevent and treat coccidiosis, a parasitic disease caused by protozoan parasites. Clopidol has been shown to be highly effective in controlling coccidiosis in poultry, and its use has been approved by regulatory agencies in many countries.

Mechanism Of Action

Clopidol exerts its anticoccidial effects by inhibiting the activity of the mitochondrial ATP synthase enzyme in the parasites. This leads to a decrease in the production of ATP, which is essential for the survival and replication of the parasites. Clopidol also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of apoptosis in the parasites.

Biochemical And Physiological Effects

Clopidol has been shown to have a low toxicity profile in poultry and humans. It is rapidly absorbed and metabolized in the liver, with the major metabolite being 2,4-dichlorophenylurea. Clopidol has been shown to have no significant effects on the growth performance and carcass quality of broiler chickens when used at recommended doses. However, high doses of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate can lead to toxic effects such as liver and kidney damage, and its use should be strictly regulated.

Advantages And Limitations For Lab Experiments

Clopidol is a highly effective and cost-effective anticoccidial drug for poultry farming. It is easy to administer and has a low risk of developing drug resistance. Clopidol can also be used in combination with other anticoccidial drugs to improve its efficacy and reduce the risk of resistance. However, 1-(2,4-Dichlorophenyl)propan-2-yl carbamate has some limitations for lab experiments, such as its narrow therapeutic index and potential toxic effects at high doses.

Future Directions

There are several future directions for the research and development of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate. One potential direction is to study its potential therapeutic applications in other parasitic diseases, such as malaria and leishmaniasis. Another direction is to develop new formulations of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanisms of action of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate and its potential interactions with other drugs.
Conclusion
Clopidol is a highly effective and cost-effective anticoccidial drug for poultry farming. Its use has been approved by regulatory agencies in many countries, and it has been extensively studied for its safety and efficacy. Clopidol works by inhibiting the growth and replication of the parasites, and it has a low toxicity profile in poultry and humans. However, its use should be strictly regulated to avoid potential toxic effects at high doses. There are several future directions for the research and development of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate, including its potential therapeutic applications in other parasitic diseases and the development of new formulations to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate involves the reaction of 2,4-dichlorophenyl isocyanate with isobutyric acid in the presence of a base catalyst. The reaction yields 1-(2,4-dichlorophenyl)propan-2-yl carbamate, which is then purified through recrystallization. The purity of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate is critical for its efficacy and safety in poultry farming.

Scientific Research Applications

Clopidol has been extensively studied for its anticoccidial properties in poultry farming. It has been shown to be highly effective in controlling coccidiosis caused by Eimeria species, which are the most common causative agents of the disease. Clopidol works by inhibiting the growth and replication of the parasites, thereby reducing their pathogenicity and preventing the spread of the disease. In addition to its use in poultry farming, 1-(2,4-Dichlorophenyl)propan-2-yl carbamate has also been studied for its potential therapeutic applications in other parasitic diseases.

properties

CAS RN

10156-28-2

Product Name

1-(2,4-Dichlorophenyl)propan-2-yl carbamate

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)propan-2-yl carbamate

InChI

InChI=1S/C10H11Cl2NO2/c1-6(15-10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H2,13,14)

InChI Key

RZEBAIJIWIUHDM-UHFFFAOYSA-N

SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)OC(=O)N

Canonical SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)OC(=O)N

synonyms

Carbamic acid 2,4-dichloro-α-methylphenethyl ester

Origin of Product

United States

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